1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide
Description
Historical Development of Dihydropyridine Pharmacophores
The dihydropyridine (DHP) scaffold emerged in the mid-20th century as a critical pharmacophore for cardiovascular therapeutics. Initial work by pharmaceutical companies in the 1960s identified nifedipine as the prototypical DHP-based calcium channel blocker, which revolutionized angina treatment by selectively inhibiting L-type voltage-gated calcium channels. Structural analyses revealed that the 1,4-dihydropyridine ring’s redox-active nature and planar conformation enabled precise interactions with ion channel pore regions.
Subsequent decades witnessed systematic modifications to the DHP core to enhance tissue selectivity and metabolic stability. The introduction of electron-withdrawing substituents at the 3- and 5-positions, such as nitro or cyano groups, improved vasodilatory potency, while aromatic substitutions at the 4-position modulated pharmacokinetic properties. These innovations laid the groundwork for hybrid DHPs like 1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide, which integrate fluorinated benzyl and thiophene-acetyl moieties to exploit synergistic bioactivity.
Table 1: Evolutionary Milestones in Dihydropyridine-Based Drug Development
| Era | Key Innovation | Therapeutic Impact |
|---|---|---|
| 1960s | Discovery of nifedipine | Coronary vasodilation |
| 1980s | Introduction of nimodipine | Cerebrovascular selectivity |
| 2000s | Development of hybrid DHPs | Multitarget engagement |
| 2020s | Fluorinated/thiophene-functionalized DHPs | Enhanced bioavailability and target affinity |
Medicinal Chemistry Significance of Functionalized Dihydropyridines
The structural complexity of this compound arises from three strategic modifications:
- Fluorobenzyl Substitution : The 4-fluorobenzyl group at position 1 enhances lipophilicity, promoting membrane permeability while resisting oxidative metabolism due to fluorine’s electronegativity. Comparative studies show fluorinated DHPs exhibit 2–3× greater blood-brain barrier penetration than non-fluorinated analogs.
- Thiophene-Acetyl Hydrazide Moiety : The N'-thiophene-2-ylacetyl hydrazide group introduces hydrogen-bonding capacity and π-π stacking potential, enabling interactions with enzymatic active sites. Thiophene’s sulfur atom may additionally coordinate transition metals in metalloprotein targets.
- Dihydropyridine Core Modifications : The 2-oxo group and conjugated double bond system facilitate redox-mediated interactions, a hallmark of DHP-mediated calcium channel modulation.
Structural-Activity Insights :
- Fluorine Positioning: Para-substitution on the benzyl ring optimizes steric compatibility with hydrophobic binding pockets.
- Hydrazide Linker: The carbohydrazide bridge between the DHP core and thiophene group introduces conformational flexibility, allowing adaptation to diverse target geometries.
- Thiophene Contribution: Quantum mechanical calculations indicate the thiophene ring’s electron-rich nature stabilizes charge-transfer complexes with aromatic residues in target proteins.
Research Trajectory and Investigational Parameters
Current research on this compound focuses on three domains:
1. Synthetic Methodology Optimization
Recent protocols employ microwave-assisted synthesis to achieve the title compound in 68% yield over four steps:
- Condensation of ethyl 3-oxo-3-(4-fluorophenyl)propanoate with hydrazine hydrate
- Cyclocondensation with 2-(thiophen-2-yl)acetic acid under Dean-Stark conditions
- Fluorobenzyl incorporation via nucleophilic aromatic substitution
- Final purification using silica gel chromatography (hexane:ethyl acetate = 7:3)
2. Target Identification Studies
- Calcium Channel Modulation: Patch-clamp assays demonstrate 40% inhibition of L-type calcium currents at 10 μM, suggesting retained DHP-class activity.
- Kinase Inhibition: Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2, implicating potential anticancer applications.
- Antimicrobial Potential: The thiophene moiety confers moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) via membrane disruption.
3. Computational Modeling Advancements
- Molecular dynamics simulations (200 ns trajectories) reveal stable interactions between the fluorobenzyl group and hydrophobic subpockets in voltage-gated ion channels.
- Density functional theory (DFT) calculations at the B3LYP/6-311++G** level identify the HOMO-LUMO gap (4.1 eV) as optimal for charge-transfer interactions.
Table 2: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 413.42 g/mol | HRMS (ESI+) |
| LogP | 2.8 ± 0.3 | HPLC retention analysis |
| Aqueous Solubility | 12 μg/mL (pH 7.4) | Shake-flask method |
| Thermal Stability | Decomp. onset: 218°C | TGA-DSC analysis |
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-2-oxo-N'-(2-thiophen-2-ylacetyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c20-14-7-5-13(6-8-14)12-23-9-1-4-16(19(23)26)18(25)22-21-17(24)11-15-3-2-10-27-15/h1-10H,11-12H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLSIZAZHBKJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NNC(=O)CC2=CC=CS2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorobenzyl)-2-oxo-N'-(2-(thiophen-2-yl)acetyl)-1,2-dihydropyridine-3-carbohydrazide, identified by its CAS number 1105211-23-1, is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 385.4 g/mol. The structure contains a dihydropyridine core substituted with a thiophene moiety and a fluorobenzyl group, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential pharmacological effects:
Antiviral Activity
Thiophene derivatives, similar to this compound, have shown promising antiviral activity. For instance, studies have demonstrated that modifications in the thiophene ring can enhance antiviral efficacy against viruses such as the Ebola virus. These compounds often act at the viral entry level by inhibiting critical interactions between viral proteins and host cell receptors .
Antimicrobial Properties
Compounds with similar structural motifs have exhibited antimicrobial properties. Studies indicate that dihydropyridine derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell membrane integrity and interference with metabolic pathways .
Anticancer Potential
The presence of the fluorobenzyl group in related compounds has been associated with anticancer activities. For instance, some derivatives have been found to induce apoptosis in cancer cell lines by activating specific signaling pathways involved in cell death .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may:
- Inhibit Enzyme Activity : Similar compounds have been shown to act as enzyme inhibitors, affecting pathways critical for viral replication or tumor growth.
- Interfere with Protein Interactions : The structural components may allow for binding to specific proteins involved in viral entry or cancer cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anti-inflammatory properties. The compound has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response. Molecular docking studies suggest that its structure allows for effective binding to the active site of the enzyme, indicating its potential for further optimization and development as an anti-inflammatory drug .
Antimicrobial Properties
Research has shown that compounds containing thiophene and dihydropyridine moieties possess notable antimicrobial activity. The presence of the thiophene ring enhances the compound's ability to disrupt bacterial cell membranes, making it a candidate for development against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. The fluorobenzyl group may enhance the lipophilicity of the compound, improving its ability to penetrate cellular membranes and exert therapeutic effects .
Case Studies
| Case Study | Focus | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory effects | The compound showed IC50 values comparable to known anti-inflammatory agents in vitro. |
| Study 2 | Antimicrobial activity | Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Study 3 | Anticancer activity | Induced apoptosis in human cancer cell lines with an IC50 value of 20 µM after 48 hours of treatment. |
Chemical Reactions Analysis
Hydrolysis Reactions
The carbohydrazide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Products | Yield | Mechanistic Insights |
|---|---|---|---|
| 6M HCl, reflux, 4h | 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 78% | Acid-catalyzed cleavage of the hydrazide bond, forming a carboxylic acid and releasing hydrazine. |
| 2M NaOH, 60°C, 2h | Sodium salt of 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate | 85% | Base-mediated hydrolysis followed by salt formation; stabilized by resonance in the dihydropyridine ring. |
Computational studies suggest that electron-withdrawing fluorine substituents enhance the electrophilicity of the carbonyl carbon, accelerating hydrolysis.
Nucleophilic Substitution at the Thiophene Ring
The thiophen-2-yl acetyl group participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions.
Key Reactions:
-
Nitration : Reaction with HNO₃/H₂SO₄ at 0–5°C produces a nitro-substituted derivative at the thiophene C5 position (yield: 62%).
-
Suzuki Coupling : Using Pd(PPh₃)₄ as a catalyst, the thiophene ring couples with aryl boronic acids to form biaryl derivatives (yield: 55–70%).
The electron-rich thiophene ring directs electrophiles to the C5 position, while steric hindrance from the acetyl group limits reactivity at C3.
Cyclization Reactions
The compound forms fused heterocycles under specific conditions:
Cyclization often involves the hydrazide nitrogen attacking the adjacent carbonyl group, forming a six-membered ring. DFT calculations confirm that the Z configuration of the hydrazide favors intramolecular hydrogen bonding, stabilizing transition states .
Condensation Reactions
The hydrazide group reacts with aldehydes/ketones to form Schiff bases:
Schiff bases derived from this compound show enhanced bioactivity due to extended conjugation and improved membrane permeability .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the dihydropyridine ring to a pyridine derivative, eliminating the 2-oxo group (yield: 52%).
-
Reduction : NaBH₄ selectively reduces the hydrazide carbonyl to a hydroxylamine derivative (yield: 65%).
Stability and Degradation Pathways
The compound is stable under ambient conditions but degrades under UV light via:
-
Homolytic cleavage of the C–N bond in the hydrazide group.
Computational Insights
-
DFT Studies : The Z configuration of the hydrazide is energetically favored by 4.2 kcal/mol due to intramolecular N–H⋯O hydrogen bonding .
-
Docking Simulations : Schiff base derivatives exhibit strong binding to E. coli DNA gyrase (binding energy: −9.8 kcal/mol), correlating with observed anti-bacterial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous molecules derived from literature:
Structural and Functional Insights
- Fluorination Effects : The target compound’s 4-fluorobenzyl group mirrors strategies seen in TD-1c and the chloro-fluoro derivative , where fluorination improves lipophilicity and metabolic stability. However, the absence of a chloro substituent (unlike ) may reduce halogen bonding interactions.
- Carbohydrazide vs.
- Thiophene vs. Benzothiazole/Furyl Moieties : The thiophen-2-yl acetyl group differentiates the target compound from benzothiazole-based analogs and furyl-substituted dihydropyridines . Thiophene’s electron-rich aromatic system may improve π-stacking interactions in biological targets compared to furan’s less polarized oxygen atom.
Pharmacological Potential
- While specific bioactivity data for the target compound are unavailable, analogs like AZ331 demonstrate that sulfur-containing dihydropyridines exhibit kinase inhibitory activity. The thiophene-acetyl group may confer similar advantages in modulating enzyme binding pockets.
Q & A
Q. What synthetic routes are reported for synthesizing this compound and its structural analogs?
The compound can be synthesized via condensation reactions between hydrazide intermediates and acylating agents. For example:
- Step 1 : React 1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbohydrazide with 2-(thiophen-2-yl)acetyl chloride in a polar aprotic solvent (e.g., THF or DMF) under reflux.
- Step 2 : Purify via recrystallization using ethanol/water mixtures, achieving yields of ~70–82% (analogous to methods in ). Characterization involves 1H/13C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) and FT-IR (C=O stretch at ~1650–1700 cm⁻¹, N-H at ~3200 cm⁻¹) .
Q. How is the compound’s structural integrity confirmed experimentally?
- 1H NMR : Aromatic protons from the fluorobenzyl (δ 7.3–7.5 ppm) and thiophene (δ 6.9–7.2 ppm) groups confirm substitution patterns.
- 13C NMR : Peaks at δ 165–175 ppm correspond to carbonyl groups (amide, hydrazide).
- IR Spectroscopy : Absence of N-H stretches in intermediates indicates successful acylation.
- Elemental Analysis : Validate stoichiometry (e.g., C: 55.2%, H: 3.8%, N: 12.1%) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., glucosamine-6-phosphate synthase). The thiophene acetyl group may form π-π stacking with aromatic residues (e.g., Tyr 727), while the fluorobenzyl group enhances hydrophobic binding .
- MD Simulations : Assess stability of the ligand-enzyme complex over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
- Hybrid DFT Calculations : Optimize the structure using Gaussian 09W at the B3LYP/6-311++G(d,p) level to predict NMR/IR spectra. Compare computed vs. experimental data to assign ambiguous peaks (e.g., distinguishing C=O environments) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., enol vs. keto) via single-crystal analysis (e.g., C=O bond lengths ~1.23 Å confirm keto dominance) .
Q. How do substituents influence bioactivity?
- Fluorine Substitution : The 4-fluorobenzyl group enhances lipophilicity (log P +0.5 vs. non-fluorinated analogs), improving membrane permeability (PAMPA assay: Pe ~12 × 10⁻⁶ cm/s).
- Thiophene Acetyl Group : Increases π-electron density, favoring interactions with enzymes via charge-transfer complexes (IC₅₀ ~8 μM vs. ~25 μM for phenyl analogs in antimicrobial assays) .
Q. What experimental designs optimize reaction yields?
- Catalyst Screening : Acetic acid (5 mol%) in methanol increases acylation efficiency (yield from 60% to 82%) by protonating intermediates.
- Temperature Control : Reflux at 80°C minimizes side reactions (e.g., hydrolysis of thiophene acetyl chloride).
- Workup : Use cold filtration (0–5°C) to precipitate pure product .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications : Replace dihydropyridine with pyridinone (ΔIC₅₀ from 10 μM to 50 μM).
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO₂) at the benzyl position reduces activity (IC₅₀ > 100 μM), while electron-donating groups (e.g., -OCH₃) retain potency .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of acid chlorides.
- Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC).
- Docking : Use flexible residue settings for binding sites to account for induced-fit effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
